molecular formula C8H15N5 B13318992 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13318992
M. Wt: 181.24 g/mol
InChI Key: QNQRJJWPDXDXLT-UHFFFAOYSA-N
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Description

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that features a triazole ring attached to a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 1-methylpyrrolidine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • (S)-(+)-(1-Methylpyrrolidin-2-yl)methyl allyl sulfide
  • N-Methyl-L-prolinol
  • Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate

Uniqueness

1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a triazole ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

1-[(1-methylpyrrolidin-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C8H15N5/c1-12-4-2-3-7(12)5-13-6-8(9)10-11-13/h6-7H,2-5,9H2,1H3

InChI Key

QNQRJJWPDXDXLT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CN2C=C(N=N2)N

Origin of Product

United States

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